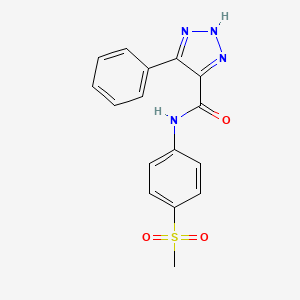

C16H14N4O3S

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

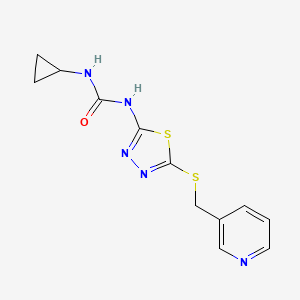

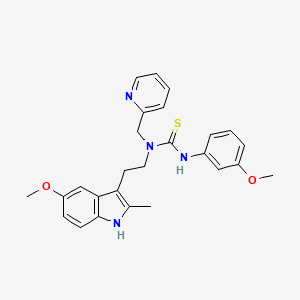

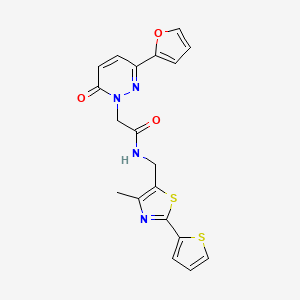

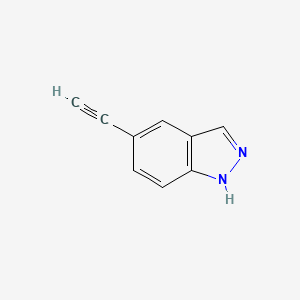

The molecular formula C16H14N4O3S corresponds to a molecular weight of 342.37236 g/mol . The compound could be a derivative of triazole, a heterocyclic compound .

Synthesis Analysis

The synthesis of such compounds often involves complex organic chemistry reactions. Retrosynthesis, a technique frequently applied in organic synthesis, involves working backward from the target molecule to identify a series of chemical reactions that lead to the synthesis of the desired compound .Molecular Structure Analysis

The exact structure of a compound with this formula can vary. For example, it could be3-acetyl-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]benzene-1-sulfonamide or 3-methyl-4-nitro-N-[1-(thiophen-3-ylmethyl)-1H-pyrazol-5-yl]benzamide . The structure can be determined using various analytical techniques such as NMR, IR spectroscopy, and X-ray crystallography . Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The compound could potentially undergo a variety of organic reactions, including substitution, addition, and elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as solubility, melting point, boiling point, and reactivity. These properties can be determined through various experimental techniques .Applications De Recherche Scientifique

Thermal Properties of Hybrid Materials

- Thermal Stability in Energetic Materials : The study by (Zhou et al., 2020) examined a novel porous hybrid inorganic-organic framework material, highlighting its superior thermal stability compared to other energetic materials. This characteristic makes it a promising candidate for advanced explosives and propellants.

Crystallography and Molecular Structure

Structural Analysis in Crystallography : Research such as (Ma et al., 2009) focuses on the molecular structure of compounds like C16H14O3, utilizing crystallographic techniques to understand their geometric and spatial configurations.

Molecular Conformation and Stability : Studies like (Jing et al., 2007) explore the planar structure and stability of molecules, contributing to our understanding of their physical properties and potential applications in material science.

Biologically Active Compounds

- Synthesis of Heterocyclic Compounds : Research by (Khan et al., 2007) and others delve into the synthesis and analysis of biologically active heterocyclic compounds, which have wide-ranging applications in pharmaceuticals and organic chemistry.

Applications in Energy and Environmental Sciences

- C1 Chemistry and Zeolite Catalysts : The work of (Zhang et al., 2020) highlights the role of zeolites in C1 chemistry, a field crucial for energy production and environmental sustainability. This research underscores the importance of catalysts in transforming simple molecules into valuable chemicals and fuels.

Material Science and Electrochemistry

- Organic Cathode Materials for Li-ion Batteries : The study by (Wan et al., 2014) investigates organic cathode materials, focusing on their electrochemical performance in lithium-ion batteries. This research contributes to the development of more efficient and sustainable energy storage technologies.

Mécanisme D'action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the exact structure of the compound and its biological target. For example, some compounds might act as inhibitors of certain enzymes, while others might interact with cell receptors .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(4-methylsulfonylphenyl)-5-phenyl-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3S/c1-24(22,23)13-9-7-12(8-10-13)17-16(21)15-14(18-20-19-15)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,21)(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRAIVTRLOMDPOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=NNN=C2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

C16H14N4O3S | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2786391.png)

![6-Pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2786396.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2786399.png)

![4-{3-[4-(3-Methylphenyl)piperazin-1-yl]propanoyl}morpholine-3-carbonitrile](/img/structure/B2786402.png)

![1-[2-(3-methoxyphenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole](/img/structure/B2786404.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2786412.png)